2-[(4-Chlorobenzyl)sulfanyl]-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole
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Overview
Description
2-[(4-Chlorobenzyl)sulfanyl]-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom
Preparation Methods
The synthesis of 2-[(4-Chlorobenzyl)sulfanyl]-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key starting materials, which include 4-chlorobenzyl chloride and 2,4-dimethoxybenzohydrazide.
Formation of Hydrazide: The 2,4-dimethoxybenzohydrazide is prepared by reacting 2,4-dimethoxybenzoic acid with hydrazine hydrate under reflux conditions.
Cyclization: The hydrazide is then subjected to cyclization with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the 1,3,4-oxadiazole ring.
Substitution Reaction: The final step involves the substitution of the 4-chlorobenzylsulfanyl group onto the oxadiazole ring. This is achieved by reacting the oxadiazole intermediate with 4-chlorobenzyl chloride in the presence of a base, such as sodium hydride or potassium carbonate.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
2-[(4-Chlorobenzyl)sulfanyl]-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the oxadiazole ring or the chlorobenzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using nucleophiles such as amines or thiols.
Coupling Reactions: The oxadiazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, using boron reagents and palladium catalysts to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl moiety.
Scientific Research Applications
2-[(4-Chlorobenzyl)sulfanyl]-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology: It is studied for its potential as an antimicrobial agent, with research focusing on its ability to inhibit the growth of bacteria and fungi.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory, anticancer, and antiviral agent.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorobenzyl)sulfanyl]-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibition of Enzymes: It may inhibit key enzymes involved in various biological processes, such as DNA replication, protein synthesis, or metabolic pathways.
Interaction with Receptors: The compound may bind to specific receptors on the surface of cells, modulating signal transduction pathways and cellular responses.
Generation of Reactive Oxygen Species (ROS): It may induce the production of reactive oxygen species, leading to oxidative stress and cell death in certain types of cancer cells.
Comparison with Similar Compounds
2-[(4-Chlorobenzyl)sulfanyl]-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole can be compared with other similar compounds, such as:
2-[(4-Chlorobenzyl)sulfanyl]-5-(2-furyl)-1,3,4-oxadiazole: This compound has a furan ring instead of the dimethoxyphenyl group, which may result in different biological activities and chemical properties.
2-[(4-Chlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole:
2-[(4-Chlorobenzyl)sulfanyl]-5-(1-naphthyl)-1,3,4-oxadiazole: The naphthyl group introduces additional aromaticity and potential interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C17H15ClN2O3S |
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Molecular Weight |
362.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H15ClN2O3S/c1-21-13-7-8-14(15(9-13)22-2)16-19-20-17(23-16)24-10-11-3-5-12(18)6-4-11/h3-9H,10H2,1-2H3 |
InChI Key |
PZBCLQXLSPQTOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
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